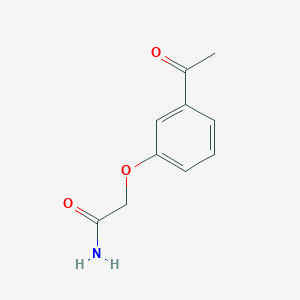

2-(3-Acetylphenoxy)acetamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-(3-acetylphenoxy)acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7(12)8-3-2-4-9(5-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) |

InChI Key |

JLAJIYRKJDFHSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry for 2 3 Acetylphenoxy Acetamide and Analogues

Strategies for Phenoxyacetamide Core Construction

The fundamental architecture of phenoxyacetamides is assembled through two critical bond-forming events: the ether linkage between a phenolic precursor and an acetic acid moiety, and the formation of the terminal amide group.

Etherification Reactions Involving Phenolic Precursors

The formation of the phenoxy ether bond is a cornerstone of phenoxyacetamide synthesis. The Williamson ether synthesis is a widely employed and robust method for this purpose. researchgate.net This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of 2-(3-acetylphenoxy)acetamide (B6261456) synthesis, this would typically involve the reaction of 3-hydroxyacetophenone with an activated acetic acid derivative, such as 2-chloroacetamide (B119443). researchgate.net

The general mechanism involves the deprotonation of the phenolic hydroxyl group of 3-hydroxyacetophenone using a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage. researchgate.net

Table 1: Key Aspects of Williamson Ether Synthesis for Phenoxyacetamide Core

| Parameter | Description | Typical Reagents/Conditions | Reference |

| Phenolic Precursor | The source of the substituted phenyl ring. | 3-Hydroxyacetophenone | iu.edu, chemicalbook.com |

| Alkylating Agent | Provides the acetamide (B32628) backbone. | 2-Chloroacetamide, Ethyl 2-bromoacetate | nih.gov, researchgate.net |

| Base | Deprotonates the phenol (B47542) to form the phenoxide. | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (B78521) (NaOH) | researchgate.net |

| Solvent | Aprotic polar solvents are often preferred. | Dimethylformamide (DMF), Acetonitrile (B52724) | researchgate.net |

| Temperature | Reaction temperatures can range from room temperature to elevated temperatures (e.g., 70-110 °C) to facilitate the reaction. researchgate.net | Varies based on reactants | researchgate.net |

The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases ensure complete deprotonation of the phenol, while aprotic polar solvents can enhance the rate of the SN2 reaction. researchgate.net

Amide Bond Formation Approaches

The final step in the synthesis of many phenoxyacetamides, or a key step in alternative synthetic routes, is the formation of the amide bond. wikipedia.org This can be achieved through several methods, most commonly involving the reaction of a carboxylic acid or its activated derivative with an amine. wikipedia.org

For the synthesis of the parent compound, this compound, where the amide is primary, the reaction would involve an activated form of 2-(3-acetylphenoxy)acetic acid with ammonia (B1221849) or an ammonia equivalent. chemguide.co.uk The direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures to drive off water and is often inefficient. libretexts.org Therefore, the carboxylic acid is typically activated first.

Common methods for amide bond formation include:

From Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts readily with ammonia or a primary/secondary amine to form the amide. libretexts.org

From Esters: Esters can react with amines to form amides, although this reaction often requires heat. masterorganicchemistry.com

Using Coupling Reagents: A wide variety of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are available to facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. libretexts.org

Multi-Step Synthesis Pathways for this compound

The synthesis of this compound is inherently a multi-step process, requiring the sequential construction of the ether and amide functionalities. nih.gov

Condensation and Substitution Reactions in Synthesis

A plausible and common multi-step synthesis of this compound involves an initial condensation reaction to form the ether linkage, followed by a substitution reaction to generate the amide. One such pathway begins with the reaction of 3-hydroxyacetophenone with a haloacetic acid ester, for example, ethyl chloroacetate, in a Williamson ether synthesis. This reaction, typically carried out in the presence of a base like potassium carbonate in a solvent such as DMF, yields the intermediate ethyl 2-(3-acetylphenoxy)acetate. nih.gov

The subsequent step involves the amidation of this ester intermediate. Treatment of ethyl 2-(3-acetylphenoxy)acetate with aqueous or alcoholic ammonia would lead to the formation of this compound. masterorganicchemistry.com This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with an amino group.

Role of Intermediate Compounds (e.g., 2-(4-acetylphenoxy)acetic acid)

While the target is the 3-acetyl isomer, the synthesis and reactions of the analogous 2-(4-acetylphenoxy)acetic acid and its derivatives are well-documented and provide a valuable model. nih.gov The synthesis of 2-(4-acetylphenoxy)acetic acid is typically achieved by reacting 4-hydroxyacetophenone with chloroacetic acid in the presence of a base. nih.gov This carboxylic acid intermediate is a versatile precursor for the synthesis of a wide range of phenoxyacetamide analogs through various amide bond formation reactions. mdpi.comnih.gov By analogy, 2-(3-acetylphenoxy)acetic acid, synthesized from 3-hydroxyacetophenone and a haloacetic acid, serves as the direct precursor to this compound via amidation. libretexts.org

Derivatization and Structural Diversification Strategies

The phenoxyacetamide scaffold is a versatile platform for the generation of diverse chemical libraries for various applications, including drug discovery. nih.gov Derivatization can be achieved by modifying the aromatic ring, the acetyl group, or the amide nitrogen.

Table 2: Strategies for Structural Diversification of Phenoxyacetamides

| Modification Site | Strategy | Potential Reagents/Reactions | Resulting Structures | Reference |

| Amide Nitrogen | Reaction of the precursor carboxylic acid (e.g., 2-(3-acetylphenoxy)acetic acid) with various primary or secondary amines. | Substituted anilines, alkylamines, heterocyclic amines with coupling agents (e.g., HATU, DCC). | N-substituted phenoxyacetamides. | mdpi.com, nih.gov |

| Aromatic Ring | Electrophilic aromatic substitution on the phenoxy ring (e.g., halogenation, nitration). | N-Bromosuccinimide (NBS) for bromination. | Halogenated or nitrated phenoxyacetamide analogs. | nih.gov |

| Acetyl Group | The ketone functionality can be a handle for further reactions, such as condensation to form chalcones or conversion to other functional groups. | Aldehydes in the presence of a base for chalcone (B49325) synthesis. | Chalcone derivatives, heterocyclic systems. | bohrium.com |

| Core Scaffold | The phenoxyacetamide core can be used as a building block for the synthesis of more complex heterocyclic systems. | Cyclization reactions involving the amide and other functional groups. | Fused heterocyclic compounds like quinolines or benzothiazoles. nih.govmdpi.com | nih.govresearchgate.net |

For instance, a variety of N-substituted 2-(phenoxy)acetamide derivatives have been synthesized by coupling the corresponding phenoxyacetic acid with a diverse range of amines, leading to compounds with a broad spectrum of biological activities. mdpi.comnih.gov Furthermore, the acetyl group can undergo reactions such as bromination to introduce a reactive handle for the synthesis of more complex structures, including various heterocyclic systems. nih.gov The core structure itself can be a precursor for creating fused ring systems, expanding the chemical space accessible from this versatile scaffold. nih.govresearchgate.net

Modifications of the Acetyl Group (e.g., formation of chalcone derivatives)

A primary transformation of the acetyl group in acetylphenoxy acetamide analogues is its use in condensation reactions to form chalcones, which are α,β-unsaturated ketones. The most common method for this synthesis is the Claisen-Schmidt condensation. rasayanjournal.co.inchemrevlett.com This reaction involves the base-catalyzed condensation of an aryl ketone, such as an N-(acetylphenyl)acetamide derivative, with an aromatic aldehyde. nih.govjapsonline.com

The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) with a base such as aqueous sodium hydroxide (NaOH). chemrevlett.comnih.gov The temperature is often kept low (below 15-20°C) to control the reaction. nih.gov The resulting chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov

For instance, N-(2-acetylphenyl)acetamide can be reacted with a variety of substituted aromatic aldehydes in the presence of 10% aqueous NaOH to yield a series of chalcone derivatives. The trans isomers are typically formed in these reactions. nih.gov Similarly, chalcones can be prepared from 2-(4-Acetamidophenoxy)-N-(3-acetyl-phenyl)acetamide by reacting it with substituted benzaldehydes in ethanol with 20% NaOH solution. rasayanjournal.co.in

Table 1: Examples of Synthesized Chalcone Derivatives

| Reactant A (Acetophenone Derivative) | Reactant B (Aldehyde) | Product (Chalcone Derivative) | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-acetylphenyl)acetamide | Benzaldehyde | N-[2-(3-Phenylacryloyl)-phenyl]-acetamide | 63 | nih.gov |

| 2-(4-Acetamidophenoxy)-N-(3-acetyl-phenyl)acetamide | Furfuraldehyde | 2-(4-Acetamidophenoxy)-N-(3-(3-(furan-2-yl)acryloyl)phenyl)acetamide | - | rasayanjournal.co.in |

| 4-Aminoacetophenone | Various Benzaldehydes | Amino-chalcones | 25-70 | chemrevlett.com |

Substituent Effects on the Phenoxy Ring System

The electronic properties of substituents on the phenoxy ring can significantly influence the reactivity and properties of this compound analogues. The presence of electron-donating groups (EDGs) versus electron-withdrawing groups (EWGs) alters the electron density of the aromatic ring, which can affect reaction rates and mechanisms. For example, electron-donating groups like hydroxyl (-OH) or acetamido (-NHCOCH₃) can increase the nucleophilicity of the ring and influence its metabolic stability. In contrast, electron-withdrawing groups like a nitro (-NO₂) group decrease the electron density.

While detailed kinetic studies on the synthesis of this compound itself are not prevalent in the provided literature, the effect of substituents is a fundamental concept in organic chemistry. For related heterocyclic systems derived from such precursors, the nature of the substituent on the aromatic ring has been shown to impact biological activity, suggesting an influence on the molecule's interactions and possibly its synthesis. For example, in a series of related compounds, the anti-proliferative activity was found to follow the trend: -OCH₃ > -CH₃ > -H > -Br > -Cl, demonstrating a clear electronic effect. acs.org

N-Substituent Variations on the Acetamide Nitrogen

Varying the substituents on the acetamide nitrogen is a common strategy to create analogues of this compound. This is often achieved by starting with a suitable N-substituted 2-chloroacetamide, which is then reacted with a hydroxyacetophenone.

A general synthetic route involves the initial preparation of an N-substituted-2-chloroacetamide from a primary amine and chloroacetyl chloride. rasayanjournal.co.in This intermediate can then undergo a Williamson ether synthesis with a hydroxyacetophenone (e.g., 3-hydroxyacetophenone) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF) to yield the desired N-substituted this compound derivative. acs.org

Researchers have synthesized a variety of these compounds, including those with aryl and alkyl groups attached to the nitrogen. acs.orgnih.gov An important class of analogues involves creating dimeric structures by linking two units of 2-(acetylphenoxy)acetamide through an alkane chain attached to the nitrogen atoms. These bis-acetamide derivatives are synthesized by reacting a di-amine with chloroacetyl chloride to form an N,N'-(alkane)diyl-bis(2-chloroacetamide), which is then reacted with two equivalents of a hydroxyacetophenone. nih.govresearchgate.net

Table 2: Examples of N-Substituted Acetamide Analogues

| N-Substituent | Phenoxy Ring Position | Compound Name | Yield (%) | Reference |

|---|---|---|---|---|

| Ethane-1,2-diyl (bis-structure) | ortho (2-position) | N,N′-(Ethane-1,2-diyl)bis(2-(2-acetylphenoxy)acetamide) | 65 | nih.gov |

| Propane-1,3-diyl (bis-structure) | ortho (2-position) | N,N′-(Propane-1,3-diyl)bis(2-(2-acetylphenoxy)acetamide) | 60 | nih.gov |

| Butane-1,4-diyl (bis-structure) | ortho (2-position) | N,N′-(Butane-1,4-diyl)bis(2-(2-acetylphenoxy)acetamide) | 63 | nih.gov |

| Aryl group | para (4-position) | 2-(4-acetylphenoxy)-N-(aryl)acetamide | - | acs.org |

Incorporation into Poly-Heterocyclic Scaffolds (e.g., triazoles, thiadiazines, quinoxalines)

The 2-(acetylphenoxy)acetamide scaffold is a valuable building block for synthesizing more complex poly-heterocyclic molecules. The acetyl group can be transformed into a reactive handle, which then participates in cyclization reactions.

A common strategy involves the bromination of the acetyl group using a reagent like N-bromosuccinimide (NBS) to form a 2-bromoacetyl derivative. acs.orgnih.gov This α-bromoketone is a potent electrophile.

Triazoles and Thiadiazines : The 2-bromoacetyl derivatives can be reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. This reaction typically proceeds in two steps: an initial S-alkylation followed by an intramolecular cyclization to form a fused Current time information in Bangalore, IN.patsnap.comlibretexts.orgtriazolo[3,4-b] nih.govCurrent time information in Bangalore, IN.libretexts.orgthiadiazine ring system. nih.govnih.govrsc.org This method has been successfully applied to synthesize bis-(triazolothiadiazine) structures from the corresponding bis-(2-bromoacetyl)phenoxy)acetamides. nih.govresearchgate.net

Quinoxalines : The same 2-bromoacetyl precursors can be condensed with o-phenylenediamine (B120857) derivatives. This reaction leads to the formation of a quinoxaline (B1680401) ring, a privileged scaffold in medicinal chemistry. The reaction involves the initial formation of an imine between one of the amine groups of o-phenylenediamine and the ketone, followed by cyclization and aromatization. nih.govresearchgate.net

1,2,3-Triazoles : An alternative approach to triazoles involves "click chemistry." An O-propargylated acetophenone (B1666503) (prepared from hydroxyacetophenone and propargyl bromide) can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various organic azides to form 1,4-disubstituted 1,2,3-triazole rings. nih.govsemanticscholar.org

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of fundamental reactions involving the this compound scaffold is crucial for predicting products and optimizing reaction conditions.

Amide Hydrolysis Mechanisms

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. allen.in

Acid-Catalyzed Hydrolysis : Under acidic conditions (e.g., heating with dilute HCl), the reaction begins with the protonation of the carbonyl oxygen of the amide. patsnap.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. patsnap.com Following a series of proton transfers, the C-N bond is cleaved, releasing an amine (which is protonated to an ammonium (B1175870) ion under the acidic conditions) and a carboxylic acid. libretexts.orgyoutube.com This reaction is generally considered irreversible because the resulting amine is protonated and no longer nucleophilic. youtube.com

Base-Catalyzed Hydrolysis : In the presence of a strong base (e.g., heating with NaOH solution), the hydroxide ion (OH⁻) acts as the nucleophile and directly attacks the electrophilic carbonyl carbon of the amide. patsnap.com This forms a tetrahedral intermediate. The breakdown of this intermediate expels the amide anion (⁻NH₂), which is a strong base and immediately deprotonates the newly formed carboxylic acid. The final products are ammonia gas and the carboxylate salt (e.g., sodium acetate). libretexts.orglibretexts.org

Rearrangement Reactions (e.g., Beckmann Rearrangement, Hofmann Rearrangement)

The functional groups within this compound allow it to undergo classic rearrangement reactions.

Beckmann Rearrangement : This reaction transforms an oxime into an amide. wikipedia.orgnumberanalytics.com The acetyl group of this compound can first be converted to its corresponding ketoxime by reacting it with hydroxylamine (B1172632) (NH₂OH). masterorganicchemistry.com The Beckmann rearrangement is then initiated by treating the oxime with an acid catalyst (e.g., sulfuric acid, PCl₅). wikipedia.org The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group, which breaks the N-O bond. organic-chemistry.org The resulting nitrilium ion is then attacked by water and tautomerizes to yield the final substituted amide. numberanalytics.com

Hofmann Rearrangement : This reaction converts a primary amide, such as the acetamide moiety in the title compound, into a primary amine with one fewer carbon atom. wikipedia.orgorgoreview.com The reaction is carried out with bromine (Br₂) or a similar reagent in the presence of a strong base like sodium hydroxide. thermofisher.commasterorganicchemistry.com The mechanism proceeds through several steps:

Deprotonation of the amide nitrogen by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide. wikipedia.org

A second deprotonation of the nitrogen to form a bromoamide anion.

Rearrangement of the bromoamide anion, where the alkyl group attached to the carbonyl carbon migrates to the nitrogen as the bromide ion leaves. This forms an isocyanate intermediate. wikipedia.orgorgoreview.com

The isocyanate is then hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates (loses CO₂) to yield the final primary amine. wikipedia.org

Nucleophilic Substitution Pathways and Smiles Rearrangement

The synthesis of this compound and its analogues is predominantly achieved through nucleophilic substitution, a fundamental reaction in organic chemistry. However, under certain conditions, a competing intramolecular reaction known as the Smiles rearrangement can occur, leading to different structural isomers. Understanding the interplay between these two pathways is crucial for controlling the reaction outcome and achieving the desired product.

The primary route for synthesizing this compound involves the O-alkylation of a phenolic precursor, such as 3-hydroxyacetophenone, with an α-haloacetamide, typically 2-chloroacetamide. This reaction is a classic example of a Williamson ether synthesis, which proceeds via a nucleophilic substitution mechanism. In this process, a base is used to deprotonate the hydroxyl group of the phenol, generating a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of 2-chloroacetamide, displacing the chloride leaving group to form the desired ether linkage.

The choice of base and solvent plays a critical role in the efficiency of this substitution. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), while solvents like dimethylformamide (DMF) or acetonitrile are often employed. researchgate.netnih.govkcl.ac.uk For instance, the reaction of a substituted phenol with 2-chloroacetamide in the presence of K₂CO₃ and a catalytic amount of potassium iodide (KI) in DMF has been shown to effectively produce the corresponding phenoxyacetamide intermediate. researchgate.net

A significant alternative reaction pathway that can compete with or even supersede the direct nucleophilic substitution is the Smiles rearrangement. This reaction is an intramolecular nucleophilic aromatic substitution (SNAr) where the initial O-alkylation product, the phenoxyacetamide, rearranges to form an N-aryl-2-hydroxyacetamide. nih.govderpharmachemica.com The rearrangement is initiated by the deprotonation of the amide nitrogen under basic conditions, creating a potent internal nucleophile. This nucleophile then attacks the ipso-carbon of the aromatic ring (the carbon atom attached to the ether oxygen), proceeding through a spirocyclic Meisenheimer-like intermediate. arkat-usa.orgresearchgate.net Subsequent cleavage of the carbon-oxygen bond leads to the rearranged product.

The propensity for the Smiles rearrangement is highly influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups, such as the acetyl group present in this compound, activate the aromatic ring towards nucleophilic attack, thereby facilitating the rearrangement. nih.govresearchgate.net Consequently, reaction conditions, particularly the strength of the base and the temperature, can be manipulated to favor either the direct substitution product or the rearranged product. In some synthetic strategies, the Smiles rearrangement is deliberately exploited as the key step to convert phenols into anilines in a one-pot process, where the initially formed phenoxyacetamide undergoes rearrangement and subsequent hydrolysis to yield the corresponding aniline (B41778). researchgate.netsorbonne-universite.frnih.gov

The following data tables illustrate the effect of reaction conditions on the synthetic outcome, showing both the formation of the phenoxyacetamide intermediate and its subsequent conversion via Smiles rearrangement.

Table 1: Optimization of Reaction Conditions for the Conversion of 1-(4-hydroxyphenyl)ethanone

This table demonstrates a one-pot conversion to an aniline derivative, where the formation of the 2-(4-acetylphenoxy)acetamide (B443704) is a key intermediate step. The yield reflects the final aniline product after the tandem O-alkylation/Smiles rearrangement/hydrolysis sequence.

| Entry | Base (2.5 equiv) | Solvent | Conditions | Yield (%) of 4-aminoacetophenone | Reference |

| 1 | Na₂CO₃ | DMF | 150 °C, 4 h | 0 | researchgate.net |

| 2 | K₂CO₃ | CH₃CN | Reflux, 4 h | 0 | researchgate.net |

| 3 | Cs₂CO₃ | DMF | 90 °C, 1 h then 150 °C, 4 h | 54 | researchgate.net |

| 4 | K₂CO₃ | DMF | 90 °C, 2 h then 150 °C, 4 h | 63 | researchgate.net |

| 5 | K₂CO₃ / KI (cat.) | DMF | 90 °C, 1 h then 150 °C, 4 h | 75 | researchgate.net |

*Only the formation of the 2-(4-acetylphenoxy)acetamide intermediate was observed.

Table 2: One-Pot Synthesis of Diaryl- and Alkylarylamines via Smiles Rearrangement

This table showcases the deliberate use of the Smiles rearrangement to synthesize various amine derivatives from phenols and amines, highlighting the versatility of this reaction pathway. The process involves the in-situ formation of a phenoxyacetamide intermediate which then rearranges.

| Phenol | Amine | Product | Yield (%) | Reference |

| m-Cresol | p-Methoxyaniline | N-(4-Methoxyphenyl)-3-methylaniline | 77 | researchgate.net |

| p-Cresol | p-Methoxyaniline | N-(4-Methoxyphenyl)-4-methylaniline | 81 | researchgate.net |

| p-Nitrophenol | p-Methoxyaniline | N-(4-Methoxyphenyl)-4-nitroaniline | 92 | researchgate.net |

| m-Cresol | Aniline | N-Phenyl-3-methylaniline | 83 | researchgate.net |

| p-Hydroxybenzaldehyde | p-Toluidine | 4-(p-Toluidino)benzaldehyde | 85 | researchgate.net |

| m-Cresol | p-Nitroaniline | 3-Methyl-N-(4-nitrophenyl)aniline | 65 | researchgate.net |

*Reaction Conditions: Phenol (1.0 mmol), Amine (1.0 mmol), Chloroacetyl chloride (1.2 mmol), Cs₂CO₃ (3.2 mmol), DMF (25 mL), 150 °C, Microwave irradiation.

Computational Chemistry and Molecular Modeling Studies of 2 3 Acetylphenoxy Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule at the electronic level. These methods could provide significant insights into the reactivity, stability, and spectroscopic characteristics of 2-(3-Acetylphenoxy)acetamide (B6261456).

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such calculations would reveal the most stable three-dimensional conformation of the molecule.

Furthermore, DFT can be used to compute a range of electronic properties that are crucial for understanding its chemical behavior. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and various reactivity descriptors. The MEP, for instance, would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

A hypothetical data table for DFT-calculated parameters of this compound might look like this:

| Parameter | Calculated Value |

| Total Energy | Value (e.g., in Hartrees) |

| Dipole Moment | Value (e.g., in Debye) |

| Highest Occupied Molecular Orbital (HOMO) Energy | Value (e.g., in eV) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value (e.g., in eV) |

| HOMO-LUMO Gap | Value (e.g., in eV) |

Note: The values in this table are placeholders as no specific published data exists.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a description of chemical bonding in terms of orbitals that are spread out over the entire molecule. The analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and shape relate to its ability to accept electrons.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most involved in chemical reactions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. Visualizations of the HOMO and LUMO would show their spatial distribution across the acetylphenoxy and acetamide (B32628) moieties, providing insights into which parts of the molecule are more likely to participate in electron transfer processes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

Protein-Ligand Binding Site Characterization

If this compound were to be investigated as a potential therapeutic agent, molecular docking would first involve the identification and characterization of the binding site on a target protein. This involves analyzing the shape, size, and chemical environment of the protein's active site or allosteric sites. The properties of the binding pocket, such as its hydrophobicity, charge distribution, and the presence of hydrogen bond donors and acceptors, would be mapped out.

Prediction of Binding Affinities and Modes of Interaction

Following the characterization of the binding site, docking simulations would place this compound into this site in various possible conformations and orientations. A scoring function would then be used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. The pose with the best score represents the most likely binding mode.

These simulations would predict specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the functional groups of this compound (e.g., the acetyl group, the ether linkage, the amide group) and the amino acid residues of the target protein. A hypothetical table of docking results might include:

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Protein Name | Value | Residue 1, Residue 2 | Hydrogen Bond, Hydrophobic |

Note: This table is illustrative as no specific docking studies have been published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, MD can offer a more dynamic and realistic picture of a molecule's conformational flexibility and its interactions with its environment.

For this compound, MD simulations could be used to explore its conformational landscape in different solvents, revealing the most populated conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the molecule, which can be a key factor in its ability to bind to a target.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by docking. These simulations would show how the ligand and the protein adjust to each other over time, whether the key interactions are maintained, and how water molecules might mediate the binding. Analysis of the MD trajectory could provide insights into the dynamics of the binding and unbinding processes.

No Published Research Found for "this compound" in Computational Chemistry and Molecular Modeling

Despite a comprehensive search of available scientific literature, no specific computational chemistry, molecular modeling, pharmacophore modeling, or in silico biological activity prediction studies dedicated solely to the chemical compound this compound could be identified.

The requested article sections, "4.4. Pharmacophore Modeling for Rational Lead Optimization" and "4.5. In Silico Prediction of Biological Activities and Mechanistic Insights," presuppose the existence of published research in these areas for the specified compound. However, database searches and literature reviews did not yield any studies focusing on this compound within these advanced computational frameworks.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on these topics as they pertain to this compound. The generation of content without supporting scientific evidence would be speculative and would not adhere to the required standards of accuracy and reliance on diverse, verifiable sources.

For a detailed article on these computational methods to be created, the subject compound would need to have been the focus of prior scientific investigation in the fields of computational chemistry and drug design. Such research would typically involve:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features of this compound that are responsible for a potential biological activity. This model would then be used to guide the design of new, more potent molecules.

In Silico Prediction of Biological Activities: Using computational algorithms and models to predict the likely biological targets of this compound and its potential therapeutic effects or toxicities. This would also involve elucidating its possible mechanism of action at a molecular level.

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Cellular/biochemical Studies

Antimicrobial Activity Profiling (In Vitro)

The antimicrobial potential of acetamide (B32628) derivatives has been a subject of significant research. Studies have explored their efficacy against a spectrum of both Gram-positive and Gram-negative bacteria, revealing promising activity that warrants further investigation.

Derivatives of the acetamide class have demonstrated notable antibacterial activity against Gram-positive bacteria. In studies involving acetamide-linked azetidinone-benzimidazole analogs, compounds were tested against pathogenic strains such as Staphylococcus aureus and Bacillus subtilis. researchgate.net These investigations confirmed that various synthesized derivatives exhibited good activity against these microbes. researchgate.net Similarly, a series of new hybrid compounds incorporating 2-mercaptobenzothiazole with acetamide linkers also showed significant antibacterial effects against Gram-positive species. nih.gov The consistent performance of these related structures suggests that the core acetamide scaffold is a viable pharmacophore for targeting organisms like S. aureus, including methicillin-resistant strains (MRSA), which are a critical concern in public health. nih.govf1000research.com

The efficacy of acetamide derivatives extends to Gram-negative bacteria. The same series of acetamide-linked azetidinone-benzimidazole analogs that were active against Gram-positive bacteria were also evaluated against Escherichia coli and Pseudomonas aeruginosa, showing potential antimicrobial action. researchgate.net Furthermore, studies on 2-mercaptobenzothiazole acetamide derivatives confirmed their activity against Gram-negative species. nih.gov For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values against E. coli that were close to the positive control, levofloxacin. nih.gov The broad-spectrum activity of these related compounds highlights the potential of the phenoxyacetamide structure in developing new agents to combat challenging Gram-negative pathogens. nih.govnih.gov

Quantitative assessment of antibacterial potency is crucial for evaluating new chemical entities. For various acetamide derivatives, antibacterial activity has been quantified using standard methods such as the agar well diffusion assay to measure the zone of inhibition and broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

In a study of 2-mercaptobenzothiazole acetamide derivatives, several compounds showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria. nih.gov For the most promising compounds, MIC values were determined, with some exhibiting potency comparable to the standard drug levofloxacin, particularly against E. coli, S. aureus, and B. subtilis. nih.gov For example, one derivative (compound 2b) had an MIC of 3.20 µ g/100 µL against B. subtilis, which was lower than the standard. nih.gov

Table 1: Antibacterial Activity of Selected 2-Mercaptobenzothiazole Acetamide Derivatives

| Compound Code | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/100 µL) | Reference |

|---|---|---|---|---|

| 2b | Staphylococcus aureus | 24.10 | 4.11 | nih.gov |

| 2b | Bacillus subtilis | 26.09 | 3.20 | nih.gov |

| 2b | Escherichia coli | 20.15 | 5.10 | nih.gov |

| 2i | Staphylococcus aureus | 25.12 | 3.98 | nih.gov |

| 2i | Bacillus subtilis | 27.11 | 3.50 | nih.gov |

| 2i | Escherichia coli | 21.00 | 4.90 | nih.gov |

| Levofloxacin (Standard) | Staphylococcus aureus | 26.10 | 3.12 | nih.gov |

| Levofloxacin (Standard) | Bacillus subtilis | 28.15 | 3.12 | nih.gov |

| Levofloxacin (Standard) | Escherichia coli | 23.10 | 3.12 | nih.gov |

While the precise molecular targets of 2-(3-Acetylphenoxy)acetamide (B6261456) are not fully elucidated, research into related antimicrobial compounds suggests several potential mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is a well-validated target for antibiotics because it is essential for bacterial DNA replication and is absent in humans. nih.govnih.gov Inhibition of this enzyme disrupts DNA supercoiling, leading to bacterial cell death. nih.govnih.gov Molecular docking studies on some acetamide derivatives have shown favorable interactions within the binding pockets of bacterial DNA gyrases, suggesting this as a plausible mechanism. nih.gov

Another critical enzyme in bacterial survival is tyrosyl-tRNA synthetase (TyrRS). This enzyme is essential for protein synthesis, and its inhibition can be an effective antibacterial strategy. nih.govaars.online Several classes of inhibitors targeting TyrRS have been developed, indicating its viability as a drug target. nih.govnih.govresearchgate.net The phenoxyacetamide scaffold could potentially interact with the active site of this enzyme, disrupting protein translation. Dihydrofolate reductase (DHFR) is another classical target involved in the folate biosynthetic pathway, which is essential for nucleotide synthesis. While not directly implicated for phenoxyacetamides in the reviewed literature, it remains a common target for antimicrobial agents.

Anticancer Activity (In Vitro Cell Line Studies)

The therapeutic potential of phenoxyacetamide derivatives has also been explored in the context of oncology. In vitro studies using various human cancer cell lines have demonstrated the cytotoxic effects of this class of compounds.

New semi-synthetic phenoxyacetamide derivatives have been screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.govnih.gov In one study, a novel phenoxyacetamide derivative, designated as "compound I," exhibited impressive cytotoxic effects on the HepG2 cell line, with a half-maximal inhibitory concentration (IC₅₀) of 1.43 µM. nih.govnih.gov This potency was notably greater than that of the standard chemotherapeutic drug 5-Fluorouracil (5-FU), which had an IC₅₀ of 5.32 µM in the same assay. nih.gov The study also showed that these compounds were more promising against the HepG2 cell line than the MCF-7 breast cancer cell line. nih.govnih.gov Other studies on related acetamide structures have also shown growth inhibition in MCF-7 cells. nih.gov

While specific data for this compound against the MDA-MB-231 triple-negative breast cancer cell line is not detailed in the available literature, this cell line is a common model for testing the cytotoxicity of novel compounds. researchgate.netnih.gov The demonstrated activity of related phenoxyacetamides in other cancer cell lines, such as MCF-7 and HepG2, suggests that evaluation against MDA-MB-231 would be a logical next step in characterizing their anticancer profile.

Table 2: In Vitro Cytotoxicity of Novel Phenoxyacetamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound I (Phenoxyacetamide derivative) | HepG2 (Liver Cancer) | 1.43 | nih.govnih.gov |

| Compound II (Phenoxyacetamide derivative) | HepG2 (Liver Cancer) | 6.52 | nih.gov |

| 5-Fluorouracil (Standard Drug) | HepG2 (Liver Cancer) | 5.32 | nih.govnih.gov |

Induction of Apoptosis Pathways and Related Cellular Events

While direct studies on this compound's ability to induce apoptosis are not extensively available in the current body of scientific literature, research on structurally related phenoxyacetamide derivatives provides some insights into potential mechanisms. A recent study on novel semi-synthetic phenoxyacetamide derivatives demonstrated their potential as potent inducers of apoptosis in HepG2 liver cancer cells. nih.gov

One of these derivatives, referred to as compound I, was shown to significantly increase the total apoptotic cell death in HepG2 cells by approximately 24.51-fold compared to untreated control cells. nih.gov This induction of apoptosis was found to occur through both intrinsic and extrinsic pathways, with the intrinsic, or mitochondrial, pathway being the dominant mechanism. nih.gov The intrinsic pathway is typically characterized by the involvement of the BCL-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner of apoptosis. mdpi.com

Further investigation into the effects of compound I revealed a significant upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. nih.gov This shift in the balance of apoptosis-regulating genes is a hallmark of the intrinsic apoptotic pathway. The study also highlighted that this phenoxyacetamide derivative caused cell death through necrosis to a lesser extent, with a 2.12-fold increase in the necrotic cell population compared to the control. nih.gov

Although these findings are for a related phenoxyacetamide derivative and not this compound itself, they suggest a potential area for future investigation into the apoptotic-inducing capabilities of this specific compound.

Table 1: Apoptotic Activity of a Novel Phenoxyacetamide Derivative (Compound I) in HepG2 Cells

| Parameter | Untreated Control | Compound I Treated | Fold Increase |

| Total Apoptotic Cells | 1.93% | 47.31% | 24.51 |

| Early Apoptotic Cells | 0.55% | 29.13% | 52.96 |

| Late Apoptotic Cells | 0.13% | 15.52% | 119.38 |

| Necrotic Cells | 1.25% | 2.66% | 2.12 |

Data from a study on a novel phenoxyacetamide derivative, not this compound. nih.gov

Cell Cycle Modulation (e.g., G2/M phase arrest)

Direct evidence detailing the effects of this compound on cell cycle progression is currently limited in published research. However, studies on other acetamide and phenoxyacetamide derivatives suggest that compounds of this class can influence the cell cycle. For instance, a novel phenoxyacetamide derivative, designated as compound I, was found to induce cell cycle arrest at the G1/S phases in HepG2 cells, thereby blocking their progression. nih.gov

In contrast, other research on different small molecules has highlighted the induction of G2/M phase arrest as a mechanism for anticancer activity. For example, an indole-based small molecule was shown to promote G2/M blockade in a human pharyngeal carcinoma cell line. upenn.edu This arrest was observed through flow cytometric analysis, which showed an accumulation of cells in the G2 phase following treatment. upenn.edu

While these findings are not directly attributable to this compound, they underscore the potential for acetamide-based compounds to modulate the cell cycle. Further investigation is necessary to determine if this compound exhibits similar activities and at which phase of the cell cycle it may exert its effects.

Targeted Enzyme Inhibition (e.g., PARP-1, EGFR)

The ability of this compound to specifically inhibit enzymes such as Poly(ADP-ribose) polymerase-1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) has not been extensively documented. However, related compounds have shown activity against these targets.

PARP-1 Inhibition: Research on a novel phenoxyacetamide derivative (compound I) has indicated its potential as a PARP-1 inhibitor. nih.gov Molecular docking studies revealed that this compound could fit within the binding site of the PARP-1 protein, suggesting a mechanism for its inhibitory action. nih.gov PARP-1 is a key enzyme in the repair of single-strand DNA breaks, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. galaxypub.co

EGFR Inhibition: The EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overactivation is implicated in various cancers. mdpi.com While direct inhibition of EGFR by this compound has not been reported, the broader class of small molecule inhibitors targeting EGFR is well-established. mdpi.com Studies on other irreversible EGFR inhibitors have demonstrated their ability to bind to the kinase domain of the receptor, leading to the suppression of its autophosphorylation and downstream signaling. huji.ac.il The inhibitory potency of these compounds is often evaluated through in vitro assays that measure the IC50 values for EGFR autophosphorylation. huji.ac.il

Further research is required to ascertain whether this compound possesses inhibitory activity against PARP-1 or EGFR.

Gene Expression Modulation (e.g., cell division-related genes, Nrf2 activation)

Specific data on how this compound modulates the expression of cell division-related genes or activates the Nrf2 pathway is not currently available.

Cell Division-Related Genes: The regulation of genes involved in cell division is a critical aspect of cell cycle control. nih.gov The expression of these genes is tightly controlled to ensure orderly progression through the different phases of the cell cycle. While it is plausible that a compound affecting cell cycle progression would also modulate the expression of related genes, direct evidence for this compound is lacking.

Nrf2 Activation: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. nih.govmdpi.com Activation of the Nrf2 signaling pathway leads to the expression of a battery of cytoprotective genes that defend against oxidative stress. mdpi.com Some studies have shown that certain compounds can activate Nrf2, leading to hepatoprotective effects against toxicity. nih.gov However, there is no specific research to date demonstrating that this compound functions as an activator of the Nrf2 pathway.

Anti-inflammatory Properties (In Vitro/Cellular Models)

The potential anti-inflammatory properties of acetamide derivatives have been a subject of investigation.

Modulation of Inflammatory Mediators (e.g., nitric oxide production)

While direct studies on this compound are scarce, research on other acetamide derivatives has explored their effects on inflammatory mediators like nitric oxide (NO). A study on a series of new acetamide derivatives investigated their in vitro antioxidant and anti-inflammatory activities, which included the estimation of NO production in lipopolysaccharide (LPS)-stimulated J774.A1 macrophages. researchgate.netnih.gov Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory agents.

Another study on a novel compound, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), demonstrated its ability to downregulate the expression and production of thymic stromal lymphopoietin (TSLP), a key factor in allergic inflammation, in a human mast cell line. huji.ac.il This effect was mediated through the blocking of caspase-1 and NF-κB pathways. huji.ac.il Although PA is structurally different from this compound, this finding highlights the potential for phenoxyacetamide scaffolds to modulate inflammatory pathways.

Selectivity for Specific Inflammatory Pathways (e.g., COX-2, if studied mechanistically)

There is currently no specific mechanistic information available regarding the selectivity of this compound for specific inflammatory pathways, such as the cyclooxygenase-2 (COX-2) pathway. The development of selective COX-2 inhibitors has been a significant area of research in anti-inflammatory drug discovery, as these agents are designed to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. galaxypub.coarchivepp.commdpi.com

The anti-inflammatory properties of various phenol-based compounds and other acetamide derivatives have been assessed, with some demonstrating COX-2 inhibitory potential. galaxypub.coarchivepp.com However, without direct experimental evidence, it is not possible to determine if this compound acts as a selective COX-2 inhibitor.

Potential as Intermediate in Antimalarial Drug Synthesis

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the development of new therapeutic agents acting on novel targets. nih.gov While not directly evaluated as an antimalarial agent itself, the acetamide structure within this compound is a key feature in various compounds designed as antimalarial drugs. Acetamide intermediates are frequently used in the synthesis of more complex molecules targeting parasitic pathways. nih.gov

For example, N-acylation to produce an intermediate acetamide is a step in the synthesis of certain 4(1H)-quinolone derivatives, which have been investigated for their antimalarial activity. nih.gov Similarly, the 2-(...thio)acetamide framework is central to a class of inhibitors targeting falcipain-2, a critical cysteine protease in Plasmodium falciparum. nih.gov The synthesis of various N-(Alkyl or Aryl)-2-(...)-acetamide derivatives has been a strategy to develop novel antiprotozoal agents. researchgate.net This indicates that this compound could potentially serve as a versatile starting material or intermediate for the synthesis of new compounds with antimalarial properties.

Hypoglycemic and Lipid Metabolism Modulation (In Vitro/Cellular Models)

Recent research has explored the potential of various phenolic and acetamide-containing compounds to influence glucose and lipid metabolism, which are key processes in metabolic disorders like type 2 diabetes and obesity. nih.govnih.govresearchgate.net

Adiponectin is a crucial hormone derived from adipose tissue that plays a significant role in regulating glucose levels and fatty acid breakdown. nih.gov Its effects are mediated through its receptors, primarily AdipoR1 and AdipoR2. nih.govnih.gov Activation of these receptors is associated with improved glucose homeostasis and is a therapeutic target for managing obesity-linked diseases. nih.govfrontiersin.org Small molecules that can act as agonists for these receptors are of great interest. While the direct action of this compound on these receptors has not been specified, compounds with similar structural motifs are being investigated for their ability to modulate pathways linked to adiponectin signaling. These receptors are now understood to be key regulators of cell membrane homeostasis, which is intrinsically linked to metabolic health. nih.gov

The mechanisms often involve the modulation of key metabolic pathways and enzymes. For example, inhibiting triglyceride synthesis is a potential strategy for treating obesity and type 2 diabetes. nih.gov Compounds can influence the expression of genes related to lipid synthesis and catabolism. researchgate.net Research on analogous compounds has shown the ability to lower levels of total cholesterol (TC) and triglycerides (TG) in preclinical models, suggesting a beneficial impact on lipid metabolism. mdpi.com

Table 2: Effects of an Analogous Compound (2-AAP) on Lipid Metabolism in a Zebrafish Model

| Treatment Group | Analyte | Result (mean ± SEM) | Significance vs. Model |

|---|---|---|---|

| Model Group | Triglyceride (TG) | 0.206 ± 0.008 | N/A |

| 2-AAP (80 μM) | Triglyceride (TG) | 0.085 ± 0.005 | p < 0.01 mdpi.com |

| Model Group | Total Cholesterol (TC) | 0.091 ± 0.001 | N/A |

| 2-AAP (80 μM) | Total Cholesterol (TC) | 0.078 ± 0.002 | p < 0.01 mdpi.com |

Other Exploratory Biological Activities (In Vitro)

Antioxidant Properties

Following a comprehensive search of scientific literature, no in vitro studies investigating the antioxidant properties of this compound were identified. Publicly available research detailing the evaluation of this specific compound's ability to scavenge free radicals or inhibit oxidative processes through common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays could not be located.

Consequently, there is no data to present regarding its antioxidant potential, including detailed research findings or data tables on its efficacy in these or other antioxidant models. The exploration of the antioxidant activities of this compound represents a gap in the current scientific knowledge.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Phenoxy Ring Substitution on Biological Activity and Selectivity

The nature and position of substituents on the phenoxy ring of 2-(3-Acetylphenoxy)acetamide (B6261456) analogs play a pivotal role in modulating their biological activity and selectivity. The electronic and steric properties of these substituents can significantly influence the compound's interaction with its biological target.

Research on related phenoxyacetamide series has demonstrated that the introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) and nitro groups (NO₂), on the phenoxy ring can enhance various biological activities, including anti-inflammatory, analgesic, and anticancer effects. nih.govresearchgate.net For instance, studies on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide analogs revealed that halogen-containing derivatives exhibited improved anti-inflammatory functions. nih.gov Similarly, another study highlighted that compounds with halogens on the aromatic ring showed favorable anticancer and anti-inflammatory activity. researchgate.net

The position of the substituent is also critical. While a comprehensive SAR study on the 3-acetylphenoxy series is not extensively documented, research on other phenoxyacetamide derivatives, such as 2-phenoxybenzamides with antiplasmodial activity, has shown that the positional shift of a substituent can dramatically alter potency. In that series, a para-substituted analog displayed the highest activity and selectivity, while the corresponding meta-substituted derivative was only moderately active. mdpi.com This underscores the importance of the substituent's location in defining the molecule's orientation and interaction within the target's binding site.

The following table summarizes the general influence of phenoxy ring substituents on the activity of phenoxyacetamide derivatives based on findings from related compound series.

| Substituent Type | General Effect on Activity | Reference |

| Halogens (F, Cl, Br) | Enhanced anti-inflammatory and anticancer activity | nih.govresearchgate.net |

| Nitro (NO₂) | Potentially enhanced anti-cancer, anti-inflammatory, and analgesic activities | nih.gov |

| Electron-donating groups | Generally less favorable for certain activities compared to electron-withdrawing groups | nih.gov |

Impact of Acetyl Group Modifications on Activity Profiles and Potency

The acetyl group at the meta-position of the phenoxy ring is a key structural feature of this compound. Modifications to this group can profoundly impact the compound's activity profile and potency by altering its electronic properties, steric hindrance, and potential for hydrogen bonding.

While specific studies detailing the systematic modification of the acetyl group in this compound are limited, the general principles of medicinal chemistry suggest several potential outcomes. Replacing the acetyl group with other acyl moieties of varying chain lengths and branching could probe the steric tolerance of the binding pocket. For example, increasing the bulk of the acyl group might enhance van der Waals interactions if the pocket is sufficiently large, or conversely, decrease activity due to steric clashes.

Furthermore, converting the ketone of the acetyl group to other functional groups, such as an alcohol, an oxime, or a hydrazone, would significantly alter the electronic and hydrogen-bonding characteristics of the molecule. Such changes could fundamentally alter the binding mode and target interactions. For instance, the introduction of a hydrogen bond donor/acceptor group could lead to new, favorable interactions with the target protein.

Without specific experimental data on this compound, the following table provides hypothetical modifications and their potential impact on activity based on general medicinal chemistry principles.

| Acetyl Group Modification | Potential Impact on Activity |

| Variation of Acyl Chain Length | May modulate binding affinity based on the size of the target's binding pocket. |

| Conversion to Alcohol | Introduces a hydrogen bond donor/acceptor, potentially forming new interactions with the target. |

| Formation of Oxime/Hydrazone | Alters steric and electronic properties and introduces additional hydrogen bonding capabilities. |

Effect of N-Substituent Variations on Efficacy and Target Interactions

The acetamide (B32628) nitrogen provides a crucial point for structural diversification in the this compound scaffold. Variations in the N-substituent can significantly influence the compound's efficacy, target interactions, and pharmacokinetic properties by modifying its size, lipophilicity, and hydrogen-bonding capacity.

Numerous studies on related acetamide derivatives have shown that N-substitution is a powerful strategy for modulating biological activity. For example, in a series of 2-aryl-2-(pyridin-2-yl)acetamides, the nature of the substituent on the acetamide nitrogen was a key determinant of anticonvulsant activity. researchgate.net Similarly, research on N-aryl-2-arylthioacetamides as HIV-1 reverse transcriptase inhibitors demonstrated that the N-aryl moiety plays a critical role in the compound's "butterfly-like" conformation within the enzyme's binding site, directly influencing its inhibitory potency. nih.gov

The introduction of various substituents, ranging from small alkyl groups to larger aromatic and heterocyclic rings, can explore different regions of the target's binding pocket. The presence of functional groups on the N-substituent, such as hydroxyls, amines, or carboxylic acids, can introduce new hydrogen bonding or ionic interactions, thereby enhancing binding affinity and selectivity.

The following table illustrates the potential effects of different N-substituent variations on the properties of this compound analogs, based on general SAR principles observed in other acetamide series.

| N-Substituent Variation | Potential Effect on Efficacy and Target Interactions |

| Small Alkyl Groups | Can probe for small hydrophobic pockets and fine-tune lipophilicity. |

| Aromatic/Heterocyclic Rings | May engage in π-π stacking or other specific interactions with aromatic residues in the binding site. |

| Functionalized Substituents | Can introduce new hydrogen bonds or ionic interactions, potentially increasing affinity and selectivity. |

Conformational Analysis and Its Correlation with Biological Potency

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule fits into the binding site of its target. For flexible molecules like this compound, which possess several rotatable bonds, understanding the preferred low-energy conformations and how they relate to the bioactive conformation is essential for rational drug design.

Ligand Efficiency and Physicochemical Descriptors in SAR Studies

In modern drug discovery, optimizing the potency of a compound is often balanced with maintaining favorable physicochemical properties to ensure good drug-like characteristics. Ligand efficiency (LE) and other related metrics are valuable tools in this process, as they provide a way to assess the binding affinity of a compound in relation to its size. csmres.co.uk

The application of these metrics and descriptors to the SAR of this compound derivatives would involve calculating these values for a series of analogs and correlating them with their biological activities. This would help in identifying compounds with an optimal balance of potency and drug-like properties. For instance, a high ligand efficiency would indicate that the compound achieves its potency through specific, high-quality interactions with the target, rather than through non-specific hydrophobic interactions that can lead to off-target effects.

The following table lists key physicochemical descriptors and ligand efficiency metrics and their importance in SAR studies.

| Descriptor/Metric | Importance in SAR Studies | Reference |

| Ligand Efficiency (LE) | Assesses the binding affinity per non-hydrogen atom, guiding the development of potent and size-efficient compounds. | csmres.co.uk |

| Lipophilicity (logP) | Influences solubility, permeability, and non-specific binding. | slideshare.net |

| Molecular Weight (MW) | A key determinant of "drug-likeness" and affects various pharmacokinetic properties. | slideshare.net |

| Topological Polar Surface Area (TPSA) | Correlates with cell permeability and oral bioavailability. | mdpi.com |

Computational Approaches in SAR Elucidation (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of a series of compounds. QSAR models establish a mathematical relationship between the chemical structures of a set of molecules and their biological activities. fda.gov These models can then be used to predict the activity of novel, untested compounds and to guide the design of more potent analogs.

Several QSAR studies have been conducted on phenoxyacetamide derivatives, providing valuable insights that could be applicable to the this compound scaffold. For example, a 2D-QSAR study on 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors identified key descriptors such as SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1 that were correlated with inhibitory activity. fda.gov A 3D-QSAR model for the same series highlighted the importance of steric, hydrophobic, and electrostatic fields in determining potency.

Another QSAR study on phenoxyacetamide derivatives as monoamine oxidase (MAO) inhibitors suggested that molecular weight and the energy of the highest occupied molecular orbital (HOMO) were important for activity. frontiersin.org These findings suggest that for this compound analogs, a combination of electronic, steric, and hydrophobic properties likely governs their biological effects.

The development of a specific QSAR model for this compound derivatives would require a dataset of compounds with measured biological activities. Such a model could provide a more precise understanding of the structural requirements for activity and accelerate the discovery of new, potent compounds.

Emerging Research Directions and Future Perspectives in Acetylphenoxyacetamide Research

Exploration of Novel Molecular Targets for Diverse Biological Activities

The phenoxyacetamide scaffold is a versatile structure that has demonstrated a wide spectrum of biological activities, making it a privileged platform in drug discovery. nih.gov Research into derivatives of this scaffold has identified numerous molecular targets, suggesting that 2-(3-Acetylphenoxy)acetamide (B6261456) could be systematically modified to address a variety of therapeutic areas.

Key molecular targets that have been successfully modulated by phenoxyacetamide derivatives include:

EthR in Mycobacterium tuberculosis : N-phenylphenoxyacetamide derivatives have been identified as inhibitors of the EthR transcriptional repressor. nih.gov This inhibition boosts the efficacy of the antituberculosis drug ethionamide, offering a strategy to combat innate drug resistance. nih.gov

Hypoxia-Inducible Factor-1 (HIF-1) : Substituted 2-phenoxy-N-phenylacetamide analogues have been investigated as inhibitors of HIF-1, a crucial target in cancer therapy due to its role in tumor survival and angiogenesis. nih.gov

Monoamine Oxidase-B (MAO-B) : Phenoxyacetamide derivatives have been studied as selective inhibitors of MAO-B, an enzyme implicated in the progression of neurodegenerative conditions like Parkinson's and Alzheimer's disease. researchgate.net

Factor VIIa (FVIIa) : In the field of anticoagulation, N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives have been designed and synthesized as inhibitors of Factor VIIa, a key serine protease in the coagulation cascade. ijper.org

Beyond these specific examples, the broader acetamide class of compounds has shown potential as anti-inflammatory, antioxidant, anticonvulsant, and antimicrobial agents, indicating a vast landscape of other potential molecular targets for future exploration. nih.govnih.gov The structural flexibility of the this compound core allows for the rational design of new analogues aimed at these and other novel biological targets.

| Molecular Target | Therapeutic Area | Example Scaffold | Reference |

|---|---|---|---|

| EthR | Tuberculosis | N-phenylphenoxyacetamide | nih.gov |

| Hypoxia-Inducible Factor-1 (HIF-1) | Oncology | 2-phenoxy-N-phenylacetamide | nih.gov |

| Monoamine Oxidase-B (MAO-B) | Neurodegenerative Disease | Phenoxy acetamide | researchgate.net |

| Factor VIIa (FVIIa) | Anticoagulation | N-phenyl-2-(phenyl-amino) acetamide | ijper.org |

| Cyclooxygenase-II (COX-II) | Inflammation | Substituted phenoxy acetamide | archivepp.com |

Design of Multi-Target Directed Ligands Based on the Acetylphenoxyacetamide Scaffold

The multifactorial nature of complex diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov The phenoxyacetamide scaffold, with its demonstrated ability to be tailored for diverse targets, represents an ideal framework for the rational design of such MTDLs.

The strategy involves integrating different pharmacophoric features into a single molecular entity. For instance, given that phenoxyacetamide derivatives can be designed to inhibit MAO-B and other derivatives can target cholinesterases (implicated in Alzheimer's pathology), it is conceivable to design a hybrid molecule based on the this compound structure that addresses both targets. researchgate.netnih.gov

A key challenge in MTDL design is balancing the activity at each target while maintaining favorable pharmacokinetic properties. The development of "hidden" MTDLs is an emerging strategy where a compound, upon interacting with its primary target, is metabolically activated to release a second active agent. nih.gov For example, a carbamate (B1207046) derivative of a chalcone-based compound was designed to be activated by acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), releasing a multifunctional chelator upon inhibition. nih.gov This innovative approach could be adapted for the acetylphenoxyacetamide scaffold to create sophisticated, next-generation therapeutic agents for complex diseases.

Potential Applications in Other Bioactive Fields (e.g., Agrochemicals, Material Science)

The utility of the phenoxyacetamide scaffold is not confined to pharmaceuticals. Emerging research highlights its potential in other technologically important areas, such as agrochemicals and material science.

Agrochemicals: Derivatives of phenoxyacetamide have shown significant promise as herbicides. researchgate.net For example, certain 2-(5-isoxazolyloxy)-acetamide derivatives exhibit potent herbicidal activity against common weeds like barnyard grass and slender amaranth, while showing selectivity and not affecting crops like cotton. researchgate.net The mechanism of action for some related compounds involves the inhibition of essential plant processes like photosynthesis or cell division. evitachem.com This suggests that libraries based on this compound could be screened to identify new, effective, and selective herbicides or pesticides. google.com

Material Science: The chemical properties of phenoxyacetamide derivatives also make them candidates for applications in material science. Research has shown that specifically substituted phenoxy-N-(4-nitrophenyl)acetamide compounds can act as colorimetric sensors for anions like fluoride. mdpi.com The interaction with the anion causes a distinct color change, which is a desirable property for chemical sensors. mdpi.com Furthermore, the broader acetamide class is used in various industrial applications, including as plasticizers and in photography, highlighting the potential for developing novel materials from the this compound core. scribd.com

| Field | Specific Application | Example Derivative Class | Reference |

|---|---|---|---|

| Agrochemicals | Herbicide | 2-(5-Isoxazolyloxy)-acetamide | researchgate.net |

| Agrochemicals | Pesticide | Acetamide compositions | google.com |

| Material Science | Anion Sensor | 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide | mdpi.com |

| Material Science | Plasticizer | General Acetamides | scribd.com |

Development of Advanced Synthetic Methodologies for High-Throughput Library Generation

To fully explore the chemical space around the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial. High-throughput synthesis (HTS) and the generation of focused compound libraries are key to accelerating the discovery of new bioactive molecules. novalix.com

One successful application of this approach involved the synthesis of a 960-member library of N-phenylphenoxyacetamide derivatives to optimize EthR inhibitors. nih.gov This library was rapidly tested using a thermal shift assay, demonstrating how high-throughput synthesis and screening can accelerate the optimization cycle. nih.gov

Modern synthetic platforms are increasingly automated to further enhance efficiency. Automated electrochemical flow platforms, for instance, enable the rapid synthesis of compound libraries with minimal human intervention. chemrxiv.org Such systems allow for the generation of dozens of compounds within hours, providing a powerful tool for medicinal chemistry programs. chemrxiv.org These technologies, including parallel synthesis and the use of modern transformations like photocatalysis, can be applied to the this compound core to quickly generate diverse libraries of analogues for screening against various biological targets. novalix.com The goal is to rapidly produce focused libraries of 20-50 molecules to quickly confirm or discard new chemical series in the early stages of drug discovery. novalix.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of complex datasets and the prediction of molecular properties. nih.govresearchgate.net These computational tools are particularly valuable for designing novel compounds and predicting their biological activity, making them highly relevant for research on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational method that has been successfully applied to phenoxyacetamide derivatives. nih.govresearchgate.net Both 2D and 3D-QSAR studies have been used to build models that correlate the structural features of these compounds with their inhibitory activity against targets like HIF-1 and MAO-B. nih.govresearchgate.net These models provide crucial insights into the structural requirements for high potency and can guide the design of new, more effective analogues. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.